Trimethyl thiophosphate

Toxicology Organophosphate Poisoning Pesticide Impurity

Trimethyl thiophosphate, systematically known as O,O,O-trimethyl phosphorothioate (TMP=S), is a neutral organophosphorus thionate ester with the molecular formula C₃H₉O₃PS and a molecular weight of 156.14 g/mol. It is a structural isomer of the highly toxic O,O,S-trimethyl phosphorothioate (TMP) and is primarily recognized as an impurity in technical-grade organophosphorus insecticides like malathion.

Molecular Formula C3H9O3PS
Molecular Weight 156.14 g/mol
CAS No. 152-18-1
Cat. No. B087166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl thiophosphate
CAS152-18-1
SynonymsO,O,O-trimethyl phosphorothioate
Molecular FormulaC3H9O3PS
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC
InChIInChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3
InChIKeyXWSLYQXUTWUIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl Thiophosphate (CAS 152-18-1): Essential Procurement Data for the O,O,O-Trimethyl Phosphorothioate Isomer


Trimethyl thiophosphate, systematically known as O,O,O-trimethyl phosphorothioate (TMP=S), is a neutral organophosphorus thionate ester with the molecular formula C₃H₉O₃PS and a molecular weight of 156.14 g/mol [1]. It is a structural isomer of the highly toxic O,O,S-trimethyl phosphorothioate (TMP) and is primarily recognized as an impurity in technical-grade organophosphorus insecticides like malathion [2]. The compound exists as an off-white liquid at room temperature, with a boiling point of 82 °C (at 20 Torr) and a density of 1.2190 g/mL [1]. Its primary utility is as a synthetic intermediate in the production of acaricides and fungicides, and it is a critical reference standard in toxicological research due to its unique biological properties relative to its isomers [2].

1 Isomer-specific reference standard for O,O,O-TMP=S identification and quantification
2 Toxicology antagonism studies in O,O,S-isomer co-exposure research models
3 Malathion impurity profiling and threshold analysis in pesticide research

Why Substituting Trimethyl Thiophosphate (O,O,O-Isomer) with Other Trialkyl Phosphorothioates is Scientifically Invalid


Substituting O,O,O-trimethyl phosphorothioate with its isomer O,O,S-trimethyl phosphorothioate or related trialkyl phosphorothioates is not scientifically valid due to profound differences in biological activity and toxicity. While both isomers are impurities in technical malathion, the O,O,S-isomer exhibits high delayed mammalian toxicity with oral LD50 values ranging from 15-60 mg/kg in rats, whereas the O,O,O-isomer acts as a potent antagonist to this toxicity [1][2]. Even minor contamination (1%) of the O,O,S-isomer with the O,O,O-isomer provides complete protection against lethal doses [1]. Furthermore, the O,O,O-isomer demonstrates distinct chemical reactivity, notably lower alkylating activity compared to malathion and isomalathion, and a unique role in modulating acetylcholinesterase inhibition duration [3]. These non-interchangeable toxicological and biochemical profiles underscore that generic substitution is not merely a matter of chemical similarity; it directly impacts safety, experimental outcomes, and regulatory compliance in studies involving organophosphate toxicology, pesticide formulation analysis, or the synthesis of high-purity derivatives.

O,O,O-Isomer (Target)
O,O,S-Isomer (Substitute)
Toxicity Profile
Reported antagonist of O,O,S-isomer delayed toxicity
High delayed mammalian toxicity; LD₅₀ 15–60 mg/kg reported
Enzyme Effect
May reduce duration of serum enzyme inhibition in co-exposure models
Prolongs serum carboxylesterase and cholinesterase inhibition
Reactivity Context
Lower alkylating activity reported in NBP assay
Variable reactivity profile; isomer-specific context required

Trimethyl Thiophosphate (O,O,O-Isomer): Verifiable Quantitative Differentiation from Closest Analogs


Potent Antagonism of Delayed Toxicity of O,O,S-Trimethyl Phosphorothioate

O,O,O-trimethyl phosphorothioate (TMP=S) is a potent antagonist of the delayed lethal toxicity of its structural isomer, O,O,S-trimethyl phosphorothioate (TMP). While TMP causes delayed mortality in rats at single oral doses as low as 15 mg/kg, the co-administration of as little as 1% (w/w) of the O,O,O-isomer provides complete protection against intoxicating effects from TMP doses up to 200 mg/kg [1][2]. The protective effect is most pronounced when the O,O,O-isomer is administered orally as a pretreatment [3].

Toxicity Antagonism
Head-to-head
1% O,O,O-isomer provides complete protection against 200 mg/kg TMP-induced lethality
Isomer-specific antagonism endpoint context
In vivo rat model, single oral dose co-administration
Toxicology Organophosphate Poisoning Pesticide Impurity Malathion

Attenuation of Prolonged Serum Enzyme Inhibition by O,O,S-Isomer

The presence of O,O,O-trimethyl phosphorothioate significantly reduces the duration of serum enzyme inhibition caused by O,O,S-trimethyl phosphorothioate. A single oral dose of the O,O,S-isomer causes prolonged inhibition of rat serum carboxylesterase and cholinesterase, but the duration of this inhibition is significantly shortened when the toxicant contains just 1% of the O,O,O-isomer [1][2].

Enzyme Inhibition Duration
Head-to-head
1% O,O,O-isomer significantly reduces serum enzyme inhibition duration caused by O,O,S-isomer
Reported enzyme inhibition endpoint context
Serum carboxylesterase & cholinesterase, rat model
Biochemical Toxicology Cholinesterase Inhibition Carboxylesterase Organophosphate

Comparatively Low Alkylating Activity Among Malathion Impurities

In a study assessing the alkylating potential of malathion impurities using the nitrobenzylpyridine (NBP) assay, O,O,O-trimethyl phosphorothioate exhibited low reactivity. Its NBP alkylation rate was equal to that of O,O,S-trimethyl phosphorothioate, and significantly less than that of O,S,S-trimethyl phosphorodithioate, isomalathion, and malathion itself. The most reactive compounds in this class produced an NBP alkylation rate only ~25% of that observed for the potent mutagen methyl methanesulfonate [1].

Alkylating Activity Rank
Head-to-head
O,O,O-TMP ≈ O,O,S-TMP < O,S,S-TMPD < isomalathion ≈ malathion
Reported reactivity ranking context
NBP assay; top class rate ≈25% of methyl methanesulfonate
Genotoxicity Chemical Reactivity Alkylating Agent NBP Assay

Optimal Use Cases for Trimethyl Thiophosphate (CAS 152-18-1) Based on Verifiable Differentiation


Reference Standard for Malathion Impurity Profiling in Pesticide Toxicology

Procure as a certified reference standard for quantifying and studying the toxicological impact of O,O,O-trimethyl phosphorothioate in technical-grade malathion. Its unique ability to antagonize the lethal toxicity of the co-occurring O,O,S-isomer makes it a mandatory component in any rigorous assessment of malathion's safety profile [1]. The extreme sensitivity of the toxicological outcome to trace levels of this isomer (1% w/w) necessitates its use in establishing safe impurity thresholds [1].

Mechanistic Research on Organophosphate Detoxification and Enzyme Inhibition

Use in biochemical studies to elucidate the mechanisms of organophosphate toxicity antagonism and detoxification. The compound's specific effect on reducing the duration of serum carboxylesterase and cholinesterase inhibition caused by the O,O,S-isomer provides a quantifiable endpoint for studying protective pathways [2]. Its distinct metabolic fate and effect on glutathione conjugation pathways are critical for understanding in vivo detoxification processes [3].

Synthesis of High-Purity Thiophosphate Acaricides and Fungicides

Employ as a key reactant or synthetic intermediate in the production of specific thiophosphate-based acaricides and fungicides, such as O,O-Dimethyl 5-[2,2,2-trichloro-1-(β,β,β-trichloro-α-hydroxyethylthio)ethyl]thiophosphate . The use of a well-characterized, high-purity O,O,O-isomer is essential to ensure the desired biological activity and to avoid the introduction of the highly toxic O,O,S-isomer, which would compromise product safety and efficacy.

Application
Selection Property
Validation Focus
Malathion impurity profiling research
Isomer-specific reference standard
O,O,O-isomer identification and quantification in technical-grade samples
Organophosphate antagonism mechanism studies
Isomer-ratio dependent response context
Enzyme inhibition endpoint review
Thiophosphate derivative synthesis
Isomer purity specification review
O,O,S-isomer exclusion verification

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